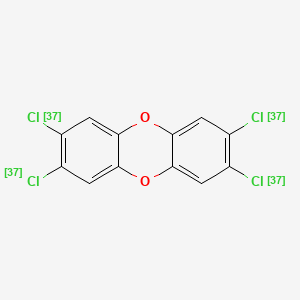

Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)-

Description

Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- (hereafter referred to as 2,3,7,8-TCDD-37Cl) is a stable isotope-labeled derivative of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), where all four chlorine atoms are replaced with the ³⁷Cl isotope. This compound shares the core structure of polychlorinated dibenzo-p-dioxins (PCDDs), characterized by two benzene rings connected via two oxygen atoms in a planar configuration. The substitution of ³⁷Cl isotopes confers distinct mass spectral signatures, making it invaluable as an internal standard in environmental and toxicological analyses to quantify non-labeled dioxins with high precision .

Properties

IUPAC Name |

2,3,7,8-tetrakis(37Cl)(chloranyl)dibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i13+2,14+2,15+2,16+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUFODBRKLSHSI-DTXFSWNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1[37Cl])[37Cl])OC3=CC(=C(C=C3O2)[37Cl])[37Cl] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234721 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85508-50-5 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetra(chloro-37Cl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85508-50-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,7,8-Tetrachlorodibenzo-p-dioxin is typically formed unintentionally during the combustion of organic materials containing chlorine, such as in waste incineration or the chlorine bleaching process used in pulp and paper mills . It can also be produced as a by-product in the manufacture of certain chlorinated organic chemicals, such as chlorinated phenols .

Industrial Production Methods

Industrial production of this compound is not intentional due to its high toxicity. it is often monitored and controlled in industries where its formation is a potential risk, such as in chemical manufacturing and waste management .

Chemical Reactions Analysis

Chlorination of Dibenzodioxin

-

Reaction : Dibenzo-p-dioxin undergoes chlorination in the presence of iodine and ferric chloride (FeCl₃) in chloroform. The use of 37Cl-enriched chlorine gas (Cl₂) ensures isotopic substitution .

\text{C}_{12}\text{H}_8\text{O}_2+4\,^{37}\text{Cl}_2\xrightarrow{\text{FeCl}_3,\text{I}_2}\text{C}_{12}\text{H}_4^{37}\text{Cl}_4\text{O}_2+4\,\text{HCl} -

Conditions :

Condensation of Chlorinated Phenols

-

Reaction : 2,4,5-Trichlorophenol-37Cl3 condenses in alkaline media at high temperatures to form the dioxin backbone :

Alkaline Hydrolysis

-

Reaction : Cleavage of ether bonds occurs in strongly basic media (e.g., KOH/1,3-dimethyl-2-imidazolidinone), leading to dechlorination and formation of chlorophenols :

Reductive Dechlorination

-

Reaction : Catalytic hydrogenation with palladium or nickel catalysts removes chlorine atoms :

\text{C}_{12}\text{H}_4^{37}\text{Cl}_4\text{O}_2+4\,\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_{12}\text{H}_8\text{O}_2+4\,^{37}\text{Cl}^-

Isotope-Specific Reactivity

| Property | 37Cl-Labeled TCDD | Natural TCDD (35Cl) |

|---|---|---|

| Molecular Weight | 328.02 g/mol | 321.97 g/mol |

| Vapor Pressure | 1.6 × 10⁻⁶ Pa | 1.7 × 10⁻⁶ Pa |

| Octanol-Water Partition (log K<sub>ow</sub>) | 6.5 | 6.6 |

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Use : The 37Cl-labeled compound serves as an internal standard to correct for matrix effects and ionization efficiency .

-

Detection Limit : 4.4 pg/L for 2,3,7,8-TCDD in EPA Method 1613B .

Isotope Dilution Analysis

-

Principle : Co-elution of 37Cl-TCDD with native TCDD allows quantification via isotope ratio measurements .

Environmental and Toxicological Considerations

Scientific Research Applications

Environmental Monitoring and Research

TCDD is often used in studies related to environmental contamination and pollutant tracking. Its presence in various ecosystems serves as an indicator of pollution levels and the effectiveness of regulatory measures.

Biomonitoring

- Biomarkers : TCDD is monitored in biological samples (e.g., blood and fatty tissues) to assess exposure levels in populations living near contaminated sites. This helps in understanding the bioaccumulation effects and potential health impacts on humans and wildlife .

- Case Study : The Seveso disaster in Italy (1976) led to extensive research on TCDD exposure among local residents, revealing long-term health effects such as chloracne and increased cancer risk .

Toxicological Studies

TCDD is a critical compound in toxicology research due to its potent biological effects. It is extensively studied for its mechanisms of toxicity, including endocrine disruption and carcinogenicity.

Industrial Applications

While TCDD itself is not intentionally produced due to its toxicity, understanding its formation during industrial processes is crucial for developing mitigation strategies.

Waste Management

- Incineration Studies : TCDD is often formed as a byproduct during the incineration of chlorine-containing materials. Research focuses on optimizing combustion conditions to minimize dioxin formation .

- Regulatory Framework : Various regulations monitor TCDD emissions from industrial sources, emphasizing the need for safer waste disposal methods .

Analytical Chemistry

TCDD serves as a model compound for developing analytical methods aimed at detecting dioxins in environmental samples.

Detection Methods

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is widely used for quantifying TCDD levels in environmental samples due to its sensitivity and specificity .

- Case Study : The development of more sensitive detection methods has improved the ability to monitor dioxin levels in food products, ensuring public safety from contaminated meat and poultry .

Regulatory Implications

The presence of TCDD has led to stringent regulations concerning its monitoring and control across various sectors.

International Guidelines

Mechanism of Action

2,3,7,8-Tetrachlorodibenzo-p-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AH receptor), a transcription factor present in all cells . Upon binding to this receptor, the compound can alter the expression of several hundred genes, leading to various biological effects. One of the proposed mechanisms is oxidative stress, which can cause DNA damage and promote carcinogenicity .

Comparison with Similar Compounds

Research Findings and Practical Considerations

- Isotopic Purity : 2,3,7,8-TCDD-37Cl must exhibit >99% isotopic enrichment to avoid spectral overlap with natural chlorine (³⁵Cl and ³⁷Cl at 3:1 ratio) during analysis .

- Environmental Monitoring : Used to quantify TCDD in soil and water samples at parts-per-trillion levels, with recovery rates validated against ¹³C-labeled standards .

- Regulatory Alignment: Classified under "hazardous chemicals" in occupational safety guidelines, mirroring precautions for non-isotopic dioxins .

Biological Activity

Dibenzo(b,e)(1,4)dioxin, specifically the compound 2,3,7,8-tetra(chloro-37Cl), is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family. This compound is notorious for its environmental persistence and biological toxicity. It is commonly associated with various industrial processes and has been studied extensively due to its adverse effects on human health and ecosystems.

- Chemical Formula : C12H4Cl4O2

- Molecular Weight : 328.02 g/mol

- CAS Number : 85508-50-5

Dibenzo(b,e)(1,4)dioxin is structurally related to other dioxins but differs in its chlorine substitution pattern, which significantly influences its biological activity.

The biological activity of 2,3,7,8-tetra(chloro-37Cl) primarily involves the aryl hydrocarbon receptor (AhR), a transcription factor that regulates gene expression in response to environmental toxins. Upon binding to AhR, dioxins can modulate the expression of various genes involved in:

- Detoxification : Induction of enzymes that metabolize xenobiotics.

- Cell Growth and Differentiation : Alteration of pathways that control cell proliferation and apoptosis.

- Immune Response : Suppression or enhancement of immune functions.

Acute Toxicity

Acute exposure to high doses of dioxins can lead to:

- Anorexia and Weight Loss : Common in animal studies.

- Liver Damage : Hepatotoxicity observed in several species.

- Hormonal Disruption : Alterations in endocrine function.

Chronic Effects

Chronic exposure has been linked to a range of serious health issues:

- Carcinogenicity : Dioxins are classified as human carcinogens. They can enhance the carcinogenic effects of other compounds (e.g., benzo(a)pyrene) by increasing the levels of reactive intermediates that can bind DNA.

- Reproductive and Developmental Toxicity : Birth defects have been reported in populations exposed to dioxins, including neural tube defects and cleft palate.

Agent Orange Exposure

One of the most significant case studies involves the use of Agent Orange during the Vietnam War, which contained TCDD as a contaminant. Studies have shown a correlation between exposure and increased rates of:

- Birth defects in offspring.

- Certain cancers among veterans.

Seveso Disaster

The Seveso disaster in Italy released significant amounts of TCDD into the environment. Subsequent studies revealed:

- Increased incidences of chloracne among exposed individuals.

- Long-term health monitoring indicated elevated risks for various cancers and reproductive issues.

Environmental Impact

Dibenzo(b,e)(1,4)dioxin is a persistent organic pollutant (POP) that accumulates in the food chain. Environmental studies have shown contamination levels in sediments and biota, leading to bioaccumulation in higher trophic levels. For example:

| Compound | Concentration (ng/kg dw) |

|---|---|

| 2,3,7,8-TCDD | 1.0 |

| 1,2,3,4,6,7,8-HpCDD | 16 |

| OCDD | 162.32 |

This table summarizes findings from sediment samples collected from contaminated sites .

Research Findings

Recent studies have focused on understanding the dose-response relationship of dioxins and their impact on various biological systems:

- Immunotoxicity : Research indicates that TCDD can suppress immune responses by altering cytokine production and lymphocyte function .

- Endocrine Disruption : Dioxins disrupt normal hormonal signaling pathways, leading to reproductive health issues .

- Neurodevelopmental Effects : Animal studies suggest potential neurodevelopmental impacts following prenatal exposure .

Q & A

Q. How can researchers differentiate between chlorinated dibenzo-p-dioxin (CDD) congeners, particularly 2,3,7,8-TCDD, in environmental samples?

Methodological Answer: Congener-specific identification requires high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS). Isotopic labeling (e.g., 37Cl in the compound) allows precise tracking via isotopic signature analysis. For environmental matrices (soil, water), sample preparation involves extraction with toluene or hexane, followed by cleanup using silica gel or Florisil columns to remove interfering lipids and organic matter. Confirmatory analysis should cross-reference retention times with certified standards and use EPA Method 1613 for dioxin-like compounds .

Q. What experimental designs are recommended for assessing acute toxicity of 2,3,7,8-TCDD in vivo?

Methodological Answer: Dose-response studies in rodent models should follow OECD Guideline 423, using a logarithmic dosing range (e.g., 0.1–100 μg/kg body weight). Endpoints include liver hypertrophy, thymic atrophy, and CYP1A1/1A2 induction. Include a 28-day observation period post-exposure to monitor delayed effects. Ensure proper PPE (gloves, respirators) during handling, as per OSHA HCS guidelines, due to its acute oral toxicity (LD50 < 50 mg/kg) .

Q. What analytical techniques are optimal for quantifying trace 2,3,7,8-TCDD in biological tissues?

Methodological Answer: Liquid-liquid extraction (LLE) with dichloromethane, followed by gel permeation chromatography (GPC), is effective for lipid-rich matrices. Quantification via isotope dilution HRMS ensures accuracy by correcting for recovery losses. For plasma or urine, solid-phase microextraction (SPME) minimizes matrix interference. Method validation should include spiked replicates with 13C-labeled internal standards (e.g., 13C12-2,3,7,8-TCDD) .

Advanced Research Questions

Q. How do Toxicity Equivalence Factors (TEFs) address congener-specific variations in dioxin toxicity?

Methodological Answer: TEFs assign relative potency values to dioxin-like compounds based on their affinity for the aryl hydrocarbon receptor (AhR). For 2,3,7,8-TCDD, the TEF is 1.0 (reference compound), while other congeners (e.g., PeCDD: TEF = 0.3) are scaled accordingly. Challenges arise in mixed exposures: use a weighted sum model (Σ[TEF × concentration]) for risk assessment. However, non-additive interactions (synergism/antagonism) require in vitro bioassays (e.g., DR-CALUX) to validate TEF applicability .

Q. Table 1: EPA-Recommended TEFs for Selected Dioxins

| Congener | TEF Value |

|---|---|

| 2,3,7,8-TCDD (reference) | 1.0 |

| 1,2,3,7,8-PeCDD | 0.5 |

| 1,2,3,4,7,8-HxCDD | 0.1 |

| OCDD | 0.0003 |

| Source: EPA/100/R 10/005 |

Q. How can conflicting toxicokinetic data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often stem from metabolic differences (e.g., hepatic clearance in vivo vs. static cell cultures). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic rates to whole-organism kinetics. Validate with radiolabeled 37Cl-TCDD to track distribution and excretion. Incorporate species-specific parameters (e.g., CYP1A2 expression in humans vs. rodents) to refine cross-model predictions .

Q. What critical factors should govern longitudinal studies on low-dose 2,3,7,8-TCDD epigenetic effects?

Methodological Answer: Design multi-generational studies with exposure windows during sensitive developmental stages (e.g., gestational days 8–15 in mice). Use bisulfite sequencing or ChIP-seq to assess DNA methylation and histone modification patterns in offspring. Control for diet-induced AhR activation (e.g., cruciferous vegetables) and employ sham-exposed cohorts. Dose selection should reflect environmental relevance (e.g., 1–10 pg/kg/day) to avoid overt toxicity masking epigenetic changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.